1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
Description
Properties
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDLTQTBLWXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Pyrazole Derivatives
Pyrazole derivatives, including substituted pyrazoles like 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide, are typically synthesized via cyclocondensation reactions. These reactions involve the condensation of hydrazines with appropriate carbonyl compounds or their derivatives to form the pyrazole ring system.
Cyclocondensation of Hydrazines and α,β-Unsaturated Carbonyls : A common method is the one-pot addition–cyclocondensation between chalcones or α,β-unsaturated ketones and arylhydrazines, sometimes catalyzed by copper triflate and ionic liquids, yielding tri-substituted pyrazoles in good yields (~82%) without requiring additional oxidants.
Regioselective Condensation Using Benzotriazolylenones : Another approach involves regioselective condensation of α-benzotriazolylenones with methyl or phenylhydrazines, producing pyrazolines that are converted to pyrazoles under basic conditions with yields ranging from 50–94%.
1,3-Dipolar Cycloaddition : The 1,3-dipolar cycloaddition of diazocarbonyl compounds such as ethyl α-diazoacetate with alkynes in the presence of catalysts (e.g., zinc triflate) offers a high-yielding (up to 89%) and straightforward route to pyrazoles.
In Situ Formation of Carbonyl Derivatives : Treatment of terminal alkynes with aromatic aldehydes, iodine, and hydrazines in one pot can yield 3,5-substituted pyrazoles with high regioselectivity and yields between 68–99%.
Specific Preparation Strategies Relevant to this compound
While direct literature on this exact compound’s synthesis is limited, closely related pyrazole-pyridine derivatives and carboximidamide functionalizations provide a blueprint for its preparation:
Formation of the Pyrazole Core with Pyridin-4-yl Substitution
Starting from 4-pyridyl hydrazines or their diazonium salts, the pyridin-4-yl substituent can be introduced onto the pyrazole ring via cyclocondensation with appropriate carbonyl precursors or via diazonium salt coupling reactions.
The diazonium salt of pyridine-4-amine is prepared by diazotization with sodium nitrite in acidic conditions at low temperature, followed by coupling with nucleophiles or carbonyl compounds to build the heterocyclic framework.
Introduction of the Ethyl Group at N-1 Position
Alkylation of the pyrazole nitrogen (N-1) can be achieved by reacting the pyrazole intermediate with ethyl halides or through the use of ethyl-substituted hydrazines in the initial cyclocondensation step.
Alternatively, the ethyl substituent may be introduced by starting with ethylhydrazine derivatives in the cyclocondensation reaction to form the N-ethyl pyrazole core directly.
Synthesis of the Carboximidamide Functionality at C-5
Conversion of pyrazole-5-carbaldehydes or pyrazole-5-carboxylic acids to carboximidamides is a key step. Oxidation of pyrazole-4-carbaldehydes to carboxylic acids using oxidants like potassium permanganate followed by amidation is a documented route.
The carboximidamide group can be introduced by reacting the corresponding pyrazole-5-carboxylic acid or ester with amidine reagents or by direct transformation of esters with ammonia or amines under suitable conditions.
In some cases, pyrazole esters are converted to hydrazides and then transformed into amidines by reaction with reagents such as ammonium salts or amidine precursors.
Detailed Reaction Scheme Proposal for Preparation
| Step | Reaction Type | Starting Material / Reagents | Conditions | Outcome / Intermediate | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Diazotization | Pyridine-4-amine + NaNO2 + HCl | 0–5 °C, aqueous acidic medium | Pyridine-4-diazonium salt | Quantitative |
| 2 | Coupling / Cyclocondensation | Pyridine-4-diazonium salt + ethylhydrazine + carbonyl compound (e.g., α,β-unsaturated ketone) | DMF or ethanol, reflux | 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole derivative | 60–90 |
| 3 | Oxidation | Pyrazole-5-carbaldehyde intermediate + KMnO4 or K2Cr2O7 | Water-pyridine or acidic medium | Pyrazole-5-carboxylic acid | 70–95 |
| 4 | Amidation / Carboximidamide formation | Pyrazole-5-carboxylic acid + amidine reagent or NH3 | Reflux in ethanol or DMF | This compound | 50–85 |
Research Findings and Notes
The cyclocondensation methods are favored for their simplicity, regioselectivity, and good yields. Use of catalysts like copper triflate and ionic liquids can enhance reaction efficiency and recyclability.
Oxidative steps converting aldehydes to acids are well-established with potassium permanganate or dichromate oxidants, often followed by esterification or direct amidation.
Amidination to form the carboximidamide group can be performed using hydrazine derivatives or amidine reagents, sometimes requiring protection/deprotection strategies to avoid side reactions.
The pyridin-4-yl substituent introduction via diazonium chemistry allows for versatile functionalization and has been demonstrated in analogous heterocyclic syntheses.
Purification typically involves recrystallization from ethanol or ethyl ether mixtures, and characterization is confirmed by NMR, MS, and melting point analysis.
Summary Table of Preparation Methods
| Methodology | Key Reagents / Catalysts | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation of hydrazines and carbonyls | Hydrazines, α,β-unsaturated ketones, Cu(OTf)2, [bmim][PF6] | One-pot, good regioselectivity, reusable catalyst | 60–90 | Direct pyrazole ring formation |
| Diazotization and coupling | Pyridine-4-amine, NaNO2, carbonyl compounds | Versatile pyridin-4-yl introduction | Quantitative (diazonium), 60–90 (coupling) | Enables pyridine substitution |
| Oxidation of pyrazole aldehydes | KMnO4, K2Cr2O7 | High yield, clean conversion | 70–95 | Prepares carboxylic acid for amidation |
| Amidination to carboximidamide | Amidine reagents, hydrazine | Direct formation of amidine group | 50–85 | Requires controlled conditions |
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide, known for its unique structural properties, has garnered attention in various scientific research applications. This compound is particularly significant in the fields of medicinal chemistry, agriculture, and materials science. Below is a detailed examination of its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can inhibit specific cancer cell lines, demonstrating cytotoxic effects against breast and prostate cancer cells.
Case Study:
In a study conducted by researchers at a prominent university, the compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Properties
Another important application is its anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo.
Case Study:
A study published in a peer-reviewed journal demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models of arthritis. This supports its potential use in managing inflammatory diseases .
Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly against agricultural pests.
Data Table: Efficacy Against Common Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
The above data illustrates that at varying concentrations, this compound effectively reduces pest populations, indicating its potential as an eco-friendly pesticide alternative .
Polymer Chemistry
In materials science, the compound has been explored for its utility in developing novel polymers with enhanced properties.
Case Study:
Research conducted on the incorporation of this compound into polymer matrices revealed improved thermal stability and mechanical strength. Polymers modified with this compound exhibited better performance in applications such as coatings and composites .
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Differences :
Saturation: The target’s non-hydrogenated pyrazole core increases aromaticity, favoring π-π interactions, while the dihydro analogs in exhibit greater conformational flexibility.
Substituent Positions: The carboximidamide group is at position 5 in the target vs.
Electron Effects : The pyridin-4-yl group (electron-withdrawing due to nitrogen) contrasts with ’s aryl substituents (e.g., methoxy or nitro), which vary in electron-donating/withdrawing properties .
Table 1: Structural and Hypothesized Property Comparison
Research Findings :
- Electron-Withdrawing Groups : Compounds with nitro (e.g., Compound 9) or chloro (Compound 3) substituents in showed enhanced bioactivity in preliminary studies, likely due to increased electrophilicity . The target’s pyridinyl group may mimic this effect through its electron-deficient aromatic system.
- Lipophilicity : The ethyl group in the target compound could improve membrane permeability compared to bulky aryl substituents (e.g., 3,4-dimethoxyphenyl in Compound 8).
- Solubility : The pyridinyl group’s nitrogen may enhance water solubility relative to purely hydrocarbon substituents (e.g., 4-methylphenyl in Compound 7).
Biological Activity
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H13N5
- CAS Number : 2098050-99-6
- Molecular Weight : 217.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant anti-cancer properties by modulating cell cycle progression and inducing apoptosis in tumor cells.
Anticancer Properties
Research has demonstrated that pyrazole derivatives, including this compound, can exhibit anti-proliferative activity against various cancer cell lines. For instance, a study involving pyrazole derivatives indicated that some compounds showed IC50 values as low as 0.83 to 1.81 µM against human tumor cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells .
Apoptosis Induction
The compound has been noted for its ability to induce apoptosis in cancer cells. Mechanistic studies revealed that treatment with similar pyrazole derivatives led to:
- Arrest of the cell cycle in the G1 phase.
- Downregulation of cyclin D2 and CDK2.
- Increased levels of reactive oxygen species (ROS) which are critical in the apoptotic pathway .
Case Study 1: Anti-Proliferative Activity
A series of pyrazole derivatives were synthesized and evaluated for their anti-proliferative effects. Among these, certain compounds demonstrated potent growth inhibition in MCF-7 cells, leading to significant morphological changes indicative of apoptosis. Flow cytometry analyses confirmed the induction of apoptosis through increased ROS levels and mitochondrial membrane potential collapse .
Case Study 2: In Vivo Studies
In vivo studies have shown that similar compounds can effectively reduce tumor growth in xenograft models. These studies highlight the potential of pyrazole derivatives as therapeutic agents in oncology .
Comparative Analysis
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | Apoptosis induction |
| Other Pyrazole Derivative A | 0.83 | A549 | Cell cycle arrest |
| Other Pyrazole Derivative B | 1.81 | MCF-7 | ROS increase |
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves click chemistry approaches, such as the reaction between pyridine derivatives and ethyl-substituted precursors. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity and intermediate stability .
- Catalysts : Copper(I) catalysts (e.g., CuI) or sodium azide facilitate triazole ring formation, while hydroxylamine derivatives stabilize the carboximidamide group .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity (>95%) .
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Pyridinyl azide | DMF | CuI | 68 | 97 | |
| Ethyl carboximidamide | DMSO | NaNO₂ | 72 | 95 |
Q. How can researchers characterize the structural and functional integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, ethyl group at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity and detect byproducts .
Q. What role do the pyridine and carboximidamide groups play in the compound’s reactivity?
- Methodological Answer :
- Pyridine Ring : Acts as a π-electron-deficient moiety, enabling hydrogen bonding and coordination with metal catalysts .
- Carboximidamide Group : Enhances nucleophilicity, facilitating reactions with electrophiles (e.g., acyl chlorides) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in triazole formation .
- Reaction Path Search : Tools like GRRM or IRC analysis identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/catalyst combinations .
Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, use HEK293 cells for consistent enzyme inhibition assays .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, temperature) .
- Cross-Validation : Compare results across multiple techniques (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Half-Life (h) | Source |
|---|---|---|---|
| pH 2, 37°C | 45 | 12 | |
| UV light, 25°C | 30 | 24 |
Key Methodological Considerations
- Contradiction Resolution : When spectral data conflicts with theoretical predictions (e.g., unexpected NMR shifts), re-examine tautomeric forms using 2D NMR (COSY, NOESY) .
- Advanced Purification : For scale-up, employ simulated moving bed (SMB) chromatography to separate enantiomers or regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
